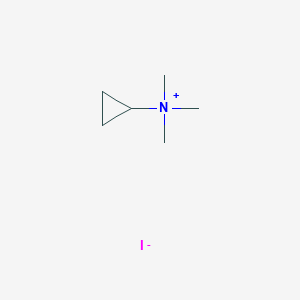
N,N,N-trimethylcyclopropanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-trimethylcyclopropanaminium iodide: is a quaternary ammonium compound with the molecular formula C6H16IN It is known for its unique structure, which includes a cyclopropane ring and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-trimethylcyclopropanaminium iodide typically involves the reaction of cyclopropylamine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{Cyclopropylamine} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice. The product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-trimethylcyclopropanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in polar solvents such as water or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Applications De Recherche Scientifique
N,N,N-trimethylcyclopropanaminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its structural similarity to other quaternary ammonium compounds known for their disinfectant properties.
Industry: It is used in the formulation of certain surfactants and detergents, leveraging its ability to reduce surface tension.
Mécanisme D'action
The mechanism of action of N,N,N-trimethylcyclopropanaminium iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This disruption can result in cell lysis or inhibition of microbial growth. The compound may also interact with specific proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N,N,N-trimethyl-1-propanaminium iodide
- N,N,N-triethyl-1-propanaminium iodide
- Benzyltrimethylammonium dichloroiodate
Comparison:
- N,N,N-trimethyl-1-propanaminium iodide: Similar in structure but lacks the cyclopropane ring, which may affect its reactivity and applications.
- N,N,N-triethyl-1-propanaminium iodide: Contains ethyl groups instead of methyl groups, leading to different steric and electronic properties.
- Benzyltrimethylammonium dichloroiodate: Contains a benzyl group and two chlorine atoms, making it more complex and potentially more reactive in certain conditions.
Propriétés
Numéro CAS |
2278-30-0 |
|---|---|
Formule moléculaire |
C6H14IN |
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
cyclopropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H14N.HI/c1-7(2,3)6-4-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CUIZRFMVNMOSDG-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1CC1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















